(1-Naphthyl)methyl Methacrylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “(1-Naphthyl)methyl Methacrylate” involves radical polymerization techniques. It can be polymerized with azoisobutyronitrile in various solvents, and the tacticity of the resulting polymers can be altered by changing the polymerization conditions (Boudevska et al., 1978). An improved procedure for the synthesis directly from methacryloyl chloride and 2-naphthol without isolation and purification of the corresponding monomer has been described, yielding poly(2-naphthyl methacrylate) in one step (Hamel & Pham, 2020).

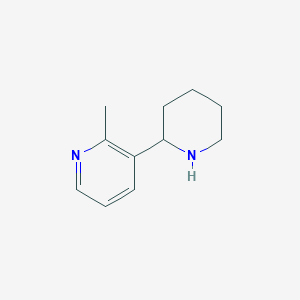

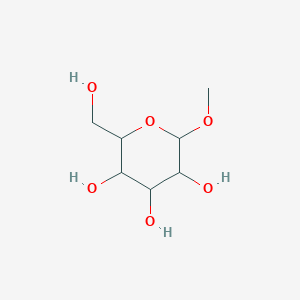

Molecular Structure Analysis

The molecular structure of “(1-Naphthyl)methyl Methacrylate” derivatives influences their photophysical properties, including fluorescence. Intramolecular excimer formation in copolymers of 1-naphthylmethyl methacrylate/methyl methacrylate has been investigated, showing a relationship between copolymer composition and photophysical behavior (Cheng, Wang, & Winnik, 1990).

Chemical Reactions and Properties

“1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone” has been synthesized as a photoinitiator for the polymerization of methyl methacrylate, demonstrating the ability to initiate polymerization upon irradiation (Dereli, Cakmak, & Doğruyol, 2020). The photochemistry of substituted 1-naphthylmethyl esters has been explored, revealing complex reactions leading to various products (Decosta & Pincock, 1993).

Physical Properties Analysis

Polymers derived from “(1-Naphthyl)methyl Methacrylate” exhibit unique physical properties influenced by their molecular structure and synthesis conditions. The influence of intermolecular interactions on polymerization and the resulting polymers' tacticities have been studied extensively, showing that solvent and conditions significantly affect polymer properties (Boudevska et al., 1979).

Chemical Properties Analysis

The chemical properties of polymers containing “(1-Naphthyl)methyl Methacrylate” are defined by their composition and synthesis process. Copolymerization with different monomers has been explored to modify the chemical properties and potential applications of the resulting polymers. The radical copolymerization of methyl methacrylate with 1-naphthyl methacrylate has shown marked effects of solvent on the copolymerization process and the glass transition temperatures of the copolymers (Madruga, Román, & Guzmán, 1979).

Wissenschaftliche Forschungsanwendungen

Copolymerization with Other Monomers : Erol and Soykan (2004) found that the free-radical-initiated copolymerization of 2-(2-naphthylamino)-2-oxo-ethyl methacrylate with methyl methacrylate and styrene produces a range of thermosetting, thermoplastic, and thermo-optical materials (Erol & Soykan, 2004).

Inhibition Effects in Polymerization : Georgieff (1965) observed that phenols and naphthols, which may include derivatives of naphthyl methacrylate, are strong inhibitors of methyl methacrylate polymerization (Georgieff, 1965).

Stereoregularity of Polymers : The presence of aromatic rings, including naphthyl groups, in polymethacrylates promotes isotactic sequence formation, enhancing stereoregulation. This was detailed by Nishino, Nakahata, and Sakaguchi (1971) (Nishino, Nakahata, & Sakaguchi, 1971).

Photochemical Applications : Nakajima et al. (2010) demonstrated that the refractive index of poly(methyl methacrylate) films can be enhanced through doping with naphthyl ester additives and subsequent photochemical transformation (Nakajima et al., 2010).

Impact of Solvent on Polymerization : The solvent's dielectric constant significantly affects the tacticity of poly(naphthyl methacrylate)s, as found by Boudevska and Brutchkov (1979). Higher content of isotactic triads is observed in solvents like acetone and acetonitrile (Boudevska & Brutchkov, 1979).

Photophysical Phenomena : Cheng, Wang, and Winnik (1990) reported that intramolecular excimer formation in copolymers of 1-naphthylmethyl methacrylate/methyl methacrylate is linearly related to copolymer composition, demonstrating unique photophysical characteristics (Cheng, Wang, & Winnik, 1990).

Optical and Electronic Applications : Zhao et al. (2021) explored the photo/thermal dual responses in aqueous-soluble copolymers containing 1-Naphthyl Methacrylate, suggesting potential uses in fluorescence patterning, bioimaging, optical data storage, and anti-counterfeiting applications (Zhao et al., 2021).

Safety And Hazards

The safety data sheet for Methyl methacrylate, a related compound, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation45. It’s recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and to store it in a dry, cool, and well-ventilated place6.

Zukünftige Richtungen

The future directions of “(1-Naphthyl)methyl Methacrylate” are not explicitly mentioned in the search results. However, given its use as a fluorescent probe for studying interdiffusion in polymer latex1, it could potentially have applications in areas where such studies are relevant.

Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Eigenschaften

IUPAC Name |

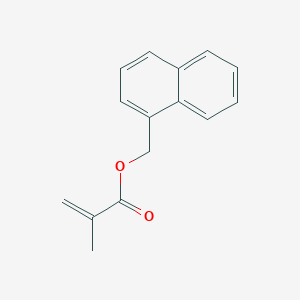

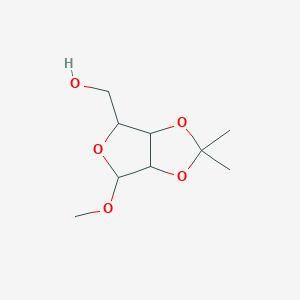

naphthalen-1-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFGRSOFTCSQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391348 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthyl)methyl Methacrylate | |

CAS RN |

28171-92-8 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

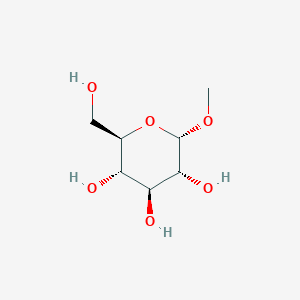

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)